5-Bromo-2-piperidinopyridine, hcl

Description

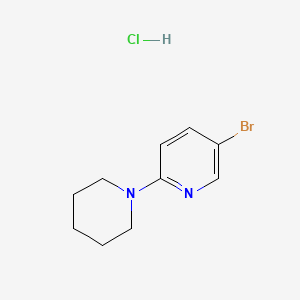

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-piperidin-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSAJFBHIDONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-67-9 | |

| Record name | Pyridine, 5-bromo-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 5 Bromo 2 Piperidinopyridine, Hcl and Its Precursors

Strategies for the Preparation of Brominated Pyridine (B92270) Intermediates

The initial and crucial phase in the synthesis of 5-Bromo-2-piperidinopyridine, HCl is the formation of a suitably brominated pyridine ring. This can be achieved through several methodologies, including direct bromination, synthesis of halopyridine precursors, and multi-component reactions.

Direct Bromination Approaches for Pyridine Rings

Direct bromination of the pyridine ring can be a straightforward approach to introduce a bromine atom onto the heterocyclic core. However, the reactivity of the pyridine ring towards electrophilic substitution requires careful consideration of the reaction conditions and the nature of the starting material.

For instance, the direct bromination of pyridine itself can be challenging. orgsyn.org A more common strategy involves the bromination of activated pyridine derivatives, such as 2-aminopyridine (B139424). The presence of the activating amino group facilitates the electrophilic substitution. One method involves dissolving 2-aminopyridine in an organic solvent and treating it with bromine. google.com The reaction temperature and the rate of bromine addition are critical parameters to control the selectivity and yield of the desired brominated product. google.com A specific protocol describes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetone (B3395972) to yield 2-amino-3,5-dibromopyridine. ijssst.info

Another approach involves the direct bromination of 2-hydroxypyrimidine (B189755), followed by subsequent reactions to yield 5-bromo-2-chloropyridine. google.com This multi-step process begins with the reaction of 2-hydroxypyrimidine with hydrobromic acid, catalyzed by hydrogen peroxide. google.com The resulting intermediate is then treated with a chlorinating agent like phosphorus oxychloride in the presence of an organic amine to afford the desired 5-bromo-2-chloropyridine. google.com

Synthesis of 2-Halopyridines as Precursors

The synthesis of 2-halopyridines, particularly 2-bromopyridines, serves as a pivotal step in the pathway to 2,5-disubstituted pyridines. google.comrsc.orgrsc.org A well-established method for preparing 2-bromopyridine (B144113) is the diazotization of 2-aminopyridine followed by bromination. orgsyn.orggoogle.com This reaction, often referred to as the Craig procedure, typically involves treating 2-aminopyridine with hydrobromic acid and bromine in the presence of a diazotizing agent like sodium nitrite. google.com Modifications to this process, such as the inclusion of sulfuric acid, have been developed to optimize the molar ratios of the reactants. google.com

An alternative to direct halogenation involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack than pyridine itself. semanticscholar.org The halogenation of pyridine N-oxides, followed by deoxygenation, provides a route to 2-halopyridines. researchgate.net For example, reacting pyridine-N-oxide with oxalyl bromide can yield 2-bromopyridine. researchgate.net Furthermore, 2-chloropyridine (B119429) or 2-bromopyridine can be oxidized to their corresponding N-oxides using reagents like peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.com These N-oxides can then be subjected to further functionalization.

Multi-component Reactions in Halopyridine Synthesis

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of highly substituted pyridines by combining three or more starting materials in a single step. nih.govacsgcipr.org These reactions are advantageous due to their step economy and the ability to generate molecular complexity rapidly. nih.gov While not directly forming 5-bromo-2-piperidinopyridine, MCRs can be employed to construct the core pyridine ring with the necessary substitution pattern or with functional groups that can be later converted to the desired bromo and piperidino substituents.

One example is the one-pot, three-component synthesis of 3-sulfonyl-2-aminopyridines from N,N-dimethylacroleines, sulfonylacetonitriles, and amines. acs.org This methodology highlights the potential of MCRs to assemble complex pyridine structures. Another approach involves the reaction of enamines with β-amino-acrylonitriles, followed by cyclization with a protic acid like hydrochloric or hydrobromic acid, which can introduce a halogen at the 2-position. google.com

Amination Reactions for Incorporating the Piperidine (B6355638) Moiety

Once a suitable brominated pyridine intermediate, such as 2-bromo-5-substituted pyridine, is obtained, the next critical step is the introduction of the piperidine ring. This is typically achieved through amination reactions, with transition metal-catalyzed methods being particularly prevalent.

Transition Metal-Catalyzed Amination of Bromopyridines

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgutexas.edu These methods offer high efficiency and functional group tolerance for the amination of aryl halides, including bromopyridines. nih.govnih.gov

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction is highly effective for coupling piperidine with bromopyridines. rsc.orgnih.govchemspider.comresearchgate.net The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aminopyridine product and regenerate the Pd(0) catalyst. wikipedia.org

A practical protocol for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing an efficient route to various secondary and tertiary aminopyridines. nih.gov The choice of palladium precursor, ligand, and base are critical for the success of the reaction. Common catalyst systems include a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand such as (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). chemspider.com The reaction is typically carried out in an inert solvent like toluene (B28343) in the presence of a base such as sodium tert-butoxide (NaOBu-t). chemspider.com

The following table summarizes a representative Buchwald-Hartwig amination reaction:

| Reactants | Catalyst System | Base | Solvent | Conditions | Product |

| 2-Bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOBu-t | Toluene | 80°C, 4 h | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

This table illustrates a typical Buchwald-Hartwig amination, showcasing the key components and conditions, adapted from a published procedure. chemspider.com

"Naked Nickel"-Catalyzed Amination Systems

Recent advancements in catalysis have introduced "naked nickel" complexes as effective catalysts for cross-coupling reactions. These systems are characterized by their ability to facilitate reactions without the need for complex, exogenous ligands, which can simplify reaction setups and purification procedures. In the context of synthesizing precursors to 5-bromo-2-piperidinopyridine, a "naked nickel" catalyst, specifically [Ni(4-CF3stb)3], has been shown to be effective in the Suzuki-Miyaura cross-coupling of heteroaryl bromides with heteroaromatic boron-based nucleophiles. researchgate.net This approach is particularly advantageous due to the catalyst's stability in the presence of multiple Lewis basic sites, a common feature of heteroaromatic compounds. researchgate.net

The use of such catalysts can be applied to the synthesis of substituted pyridines, which are precursors to the target molecule. For instance, the coupling of a suitably substituted bromopyridine with a piperidine-containing boronic acid derivative could be envisioned. The key advantage of this method lies in its tolerance of various functional groups and its potential for high yields under relatively mild conditions.

Nucleophilic Aromatic Substitution (SNAr) Routes with Piperidine

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the synthesis of substituted pyridines. This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. youtube.com The pyridine ring, being electron-deficient, is particularly susceptible to SNAr reactions, especially at the 2- and 4-positions. pearson.comyoutube.com

The synthesis of 5-bromo-2-piperidinopyridine can be readily achieved via an SNAr reaction between 2,5-dibromopyridine (B19318) and piperidine. In this reaction, the bromine atom at the 2-position is preferentially displaced by the piperidine nucleophile due to the electronic activation at this position. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen bromide generated during the reaction.

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with the general trend being F > Cl > Br > I. chemrxiv.org However, the choice of starting material often depends on commercial availability and cost. Computational models based on descriptors like LUMO energy and molecular electrostatic potential can be used to predict the rates and regioselectivity of SNAr reactions, aiding in the optimization of reaction conditions. chemrxiv.org

Chemo-enzymatic Approaches for Piperidine Ring Formation from Pyridines

The development of sustainable and efficient synthetic methods is a primary goal in modern chemistry. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, offer a powerful strategy for the asymmetric synthesis of complex molecules like substituted piperidines. acs.orgnih.govwhiterose.ac.ukresearchgate.netresearchgate.net These methods leverage the high selectivity and mild reaction conditions of enzymes to produce chiral compounds with high enantiomeric purity. acs.orgnih.govwhiterose.ac.ukresearchgate.netresearchgate.net

A notable chemo-enzymatic strategy for the synthesis of stereo-enriched piperidines involves the asymmetric dearomatization of activated pyridines. acs.orgnih.govwhiterose.ac.ukresearchgate.netresearchgate.net This process can be achieved through a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase. acs.orgnih.gov While this approach has been successfully applied to the synthesis of various chiral piperidines, its direct application to the synthesis of the piperidine ring in 5-bromo-2-piperidinopyridine would require a specifically engineered enzymatic system. acs.orgnih.govwhiterose.ac.ukresearchgate.netresearchgate.net This methodology has proven valuable in the synthesis of intermediates for pharmaceuticals, highlighting its potential for creating complex and stereochemically defined piperidine structures. acs.orgnih.govwhiterose.ac.ukresearchgate.netresearchgate.net

Salt Formation and Purification Methodologies for Hydrochloride Derivatives

The conversion of the free base, 5-bromo-2-piperidinopyridine, to its hydrochloride salt is a crucial step for improving its stability, solubility, and handling properties. This is typically achieved by treating a solution of the base with hydrochloric acid. The resulting salt precipitates out of the solution and can be collected by filtration.

Purification of the hydrochloride salt is essential to remove any unreacted starting materials, byproducts, or residual solvents. Common purification techniques include:

Recrystallization: This involves dissolving the crude salt in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The pure salt will crystallize out, leaving impurities in the solution. The choice of solvent is critical for effective purification.

Chromatography: Techniques such as column chromatography can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase.

The purity of the final product is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). bldpharm.com

Novel Synthetic Approaches and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in In the context of synthesizing substituted pyridines, several green chemistry approaches are being explored.

Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the one-pot, multi-component synthesis of various pyridine derivatives. nih.govacs.org

Solvent-free and solventless reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. rasayanjournal.co.in Mechanical methods like ball milling can facilitate solid-state reactions, increasing surface area and promoting reactivity. rasayanjournal.co.in

Catalytic methods that utilize efficient and recyclable catalysts are also central to green chemistry. rasayanjournal.co.in The development of catalysts that can operate under mild conditions and in environmentally benign solvents is an active area of research. For instance, the use of palladium catalysts on solid supports like K-10 montmorillonite (B579905) under microwave irradiation has been shown to be effective for the synthesis of substituted pyridines.

These novel and green approaches offer promising alternatives to traditional synthetic methods, contributing to more sustainable and environmentally friendly chemical processes.

Chemical Reactivity and Transformation of 5 Bromo 2 Piperidinopyridine, Hcl

Reactivity of the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine core. These reactions typically involve the reaction of the aryl bromide with an organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound. It is a widely used method for forming carbon-carbon bonds. mdpi.comresearchgate.net For instance, the Suzuki-Miyaura coupling of 5-bromopyridine derivatives with arylboronic acids, catalyzed by a palladium complex, can yield 5-aryl-2-piperidinopyridines. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com One-pot sequential Suzuki-Miyaura coupling and hydrogenation have been successfully carried out under mild conditions. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. walisongo.ac.idorganic-chemistry.org This method is instrumental in synthesizing arylalkynes. rsc.orglucp.net The reaction is typically carried out in the presence of a base, such as an amine. walisongo.ac.id

Negishi Coupling: The Negishi coupling reaction pairs the bromopyridine with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is effective for creating C(sp²)–C(sp³) bonds. beilstein-journals.org The choice of catalyst and solvent can significantly influence the reaction's success. nih.gov

Table 1: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst and a base | Mild reaction conditions, commercially available reagents. mdpi.comresearchgate.netnih.gov |

| Sonogashira | Terminal alkynes | Palladium catalyst and a copper(I) co-catalyst | Direct introduction of an alkynyl group. walisongo.ac.idorganic-chemistry.orgrsc.orglucp.net |

| Negishi | Organozinc reagents | Nickel or Palladium catalyst | High functional group tolerance, good for complex fragments. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov |

The bromine atom on the pyridine ring can be displaced by various nucleophiles, although this is generally less facile than on more activated aromatic systems. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the ring, facilitating nucleophilic attack, particularly at the 2- and 4-positions. smolecule.com In some cases, strong bases can promote the formation of a hetaryne intermediate, leading to cine-substitution products. knu.ua The reactivity order for nucleophilic aromatic substitution on N-methylpyridinium ions with piperidine (B6355638) has been observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

The carbon-bromine bond can undergo homolytic cleavage to generate a pyridyl radical. This radical can then participate in various transformations. For instance, vapor-phase bromination of pyridine can proceed through a free-radical mechanism. aub.edu.lb Intramolecular radical cyclization reactions can also be initiated at the C-Br bond to form new heterocyclic systems. mdpi.com

Reactivity of the Piperidine Moiety

The piperidine ring offers additional sites for chemical modification, primarily at the nitrogen atom.

The secondary amine of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or another electrophilic alkylating agent. This reaction is a common method for introducing various alkyl groups onto the piperidine nitrogen. rsc.org

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or other acylating agents to form the corresponding amides. acs.org

While less common for simple piperidines, ring-opening and ring-contraction reactions can occur under specific conditions, often involving radical or photooxidative processes. researchgate.net For instance, certain N-substituted piperidines can undergo ring-opening when treated with strong bases. researchgate.net Intramolecular cyclization reactions can also lead to the formation of different ring systems. mdpi.comsemanticscholar.orgorganic-chemistry.org

Reactivity of the Pyridine Core

The chemical behavior of the pyridine ring in 5-Bromo-2-piperidinopyridine, HCl is a product of its inherent electronic properties and the influence of its substituents. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which generally decreases its reactivity toward electrophiles and increases its susceptibility to nucleophiles. stackexchange.com However, the substituents at the C2 and C5 positions significantly modulate this intrinsic reactivity.

Electrophilic Aromatic Substitution on Substituted Pyridines

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally sluggish and requires harsh conditions, with the reaction favoring the C3 (meta) position. slideshare.netquora.com This is due to the deactivating effect of the electronegative nitrogen atom, which disfavors the formation of a cationic intermediate where the positive charge is placed on the nitrogen-adjacent carbons (C2, C4, C6). quora.com

In the case of 5-Bromo-2-piperidinopyridine, the reactivity is governed by the competing effects of the two substituents.

The 2-piperidino group: This is a secondary amine derivative, which acts as a powerful electron-donating group through resonance. It is an activating group and strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.

The 5-bromo group: As a halogen, it is a deactivating group due to its inductive electron withdrawal but is also an ortho and para director through resonance.

The potent activating and directing effect of the 2-piperidino group is expected to dominate the deactivating nature of the bromine. Therefore, electrophilic substitution is predicted to occur preferentially at the positions activated by the piperidino group. The C5 position is already occupied by bromine, leaving the C3 position as the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product (Predicted) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-3-nitro-2-piperidinopyridine | The piperidino group at C2 is a strong ortho, para-director, making the C3 position the most nucleophilic site. quora.commnstate.edu |

| Halogenation | Br₂ / FeBr₃ | 3,5-Dibromo-2-piperidinopyridine | Similar to nitration, the incoming electrophile (Br⁺) is directed to the C3 position by the activating piperidino group. lumenlearning.com |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-piperidinopyridine-3-sulfonic acid | The reaction favors the C3 position due to the directing influence of the C2 substituent. slideshare.net |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely | Friedel-Crafts reactions often fail with pyridines because the Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the basic pyridine nitrogen, leading to strong deactivation of the ring. mnstate.eduwikipedia.org |

Functionalization and Derivatization Strategies

The this compound scaffold allows for a wide range of functionalization reactions, primarily targeting the carbon-bromine bond and the pyridine nitrogen.

Cross-Coupling Reactions: The bromine atom at the C5 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly prevalent for modifying bromopyridines. researchgate.netmdpi.com These reactions provide a powerful method for introducing aryl, heteroaryl, or alkyl groups at the C5 position.

Table 2: Examples of Cross-Coupling Reactions for Functionalization

| Reaction Name | Reagents | General Product Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-2-piperidinopyridine |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst (e.g., PdCl₂(PPh₃)₂) | 5-Alkyl/Aryl-2-piperidinopyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | 5-(Dialkylamino)-2-piperidinopyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-2-piperidinopyridine |

Derivatization of the Pyridine Ring: The basic nitrogen atoms of the pyridine and piperidine moieties can also be sites for derivatization. For instance, 2-aminopyridines are known to undergo cyclization reactions with α,β-unsaturated ketones to form fused heterocyclic systems like imidazo[1,2-a]pyridines, a reaction that proceeds in the presence of a catalyst such as copper ferrite. rsc.org This suggests that 5-Bromo-2-piperidinopyridine could serve as a precursor for more complex, polycyclic structures.

Dearomatization Reactions for Saturated Heterocycles

Dearomatization transforms the flat, aromatic pyridine ring into a three-dimensional, saturated piperidine structure, a core motif in many natural products and pharmaceuticals. acs.org This transformation overcomes the thermodynamic stability of the aromatic ring and can be achieved through various reductive methods. ibs.re.kracs.org

Catalytic Hydrogenation: This is a common and direct method for the reduction of pyridines to piperidines. The reaction is typically performed using hydrogen gas and a transition metal catalyst, such as palladium, platinum, or rhodium. mdpi.com The conditions can often be tuned to achieve stereoselective outcomes.

Reductive Dearomatization: Alternative methods avoid the use of high-pressure hydrogen gas. These include:

Hydrosilylation: Using a silane (B1218182) reagent in the presence of a catalyst (e.g., borenium or iridium complexes) can lead to 1,2- or 1,4-dihydropyridine (B1200194) intermediates, which can be further reduced or functionalized. ibs.re.krmdpi.com

Transition-Metal-Mediated Reactions: Group 3 metal complexes have been shown to mediate the dearomatization of N-heterocycles through alkyl migration. nih.govacs.org Copper-catalyzed processes have also been developed for the dearomative functionalization of pyridines. acs.orgnih.gov

These strategies provide access to highly functionalized piperidine rings, which are valuable building blocks in medicinal chemistry. acs.orgnuph.edu.ua

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 5-Bromo-2-piperidinopyridine is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the 5-bromo-2-piperidinopyridine to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. nih.govnih.gov

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

Mechanism of Dearomatization: The mechanisms of dearomatization are diverse.

In catalytic hydrogenation , the pyridine adsorbs onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring.

In copper-catalyzed dearomatization , a plausible mechanism involves the formation of a copper-hydride species from a silane precursor. acs.org The pyridine may then be activated by coordination to the copper catalyst, followed by nucleophilic attack by a copper-bound nucleophile or by the hydride itself, leading to a dearomatized dihydropyridine (B1217469) intermediate. acs.orgnih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) on activated pyridinium (B92312) salts follows a distinct pathway. The reaction often involves a rate-determining deprotonation of the addition intermediate, which is facilitated by a second molecule of the nucleophile acting as a base. nih.gov

These mechanistic insights provide a framework for the rational design of synthetic routes utilizing this compound as a starting material.

Theoretical and Computational Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 5-Bromo-2-piperidinopyridine, such calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which govern its chemical behavior.

While direct DFT studies on 5-Bromo-2-piperidinopyridine, hcl are not extensively available in the public domain, data from structurally analogous compounds, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, provide a strong basis for understanding its properties. nih.gov The presence of the electron-donating piperidine (B6355638) group and the electron-withdrawing bromine atom on the pyridine (B92270) ring creates a unique electronic environment.

The piperidine ring, being an amino group, donates electron density to the pyridine ring, primarily at the ortho and para positions. Conversely, the bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, while also possessing lone pairs that can participate in resonance. DFT calculations would precisely quantify these effects. The Mulliken atomic charge distribution, for instance, would likely show a significant negative charge on the pyridine nitrogen and varying partial charges on the ring carbons, influenced by the opposing electronic nature of the substituents. nih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov For 5-Bromo-2-piperidinopyridine, the HOMO is expected to be localized primarily on the electron-rich piperidine and pyridine rings, while the LUMO would be distributed across the pyridine ring, influenced by the bromine atom.

Table 1: Representative Theoretical Data for a 5-Bromo-2-aminopyridine Analogue based on DFT Calculations

| Parameter | Representative Calculated Value | Significance |

| Optimized Bond Lengths (Å) | ||

| C-Br | ~1.89 | Indicates the strength and nature of the carbon-bromine bond. |

| C-N (Pyridine) | ~1.34 | Reflects the aromatic character of the pyridine ring. |

| C-N (Piperidine) | ~1.38 | Shows the connection between the piperidine and pyridine moieties. |

| Mulliken Atomic Charges (e) | ||

| Pyridine Nitrogen | -0.6 to -0.8 | Highlights its role as a primary site for protonation (as in the HCl salt) and hydrogen bonding. |

| Bromine | -0.1 to -0.2 | Indicates its electronegative character. |

| Piperidine Nitrogen | -0.5 to -0.7 | Shows its electron-donating nature. |

| Frontier Orbital Energies (eV) | ||

| HOMO Energy | ~ -6.3 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -2.2 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 4.1 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

Note: The values in this table are illustrative and based on published data for similar 2-amino-5-bromopyridine (B118841) derivatives. nih.govnih.gov The exact values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Chemical Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciencescholar.us It is extensively used in drug discovery to understand how a ligand, such as 5-Bromo-2-piperidinopyridine, might interact with a biological target, typically a protein or enzyme. researchgate.nettandfonline.com Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted complex over time, providing a more dynamic picture of the interaction. nih.govnih.gov

In the context of 5-Bromo-2-piperidinopyridine, docking studies would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.govnih.gov The interactions driving the binding can then be visualized and analyzed. Key interactions would likely involve:

Hydrogen Bonding: The protonated piperidine nitrogen and the pyridine nitrogen can act as hydrogen bond donors, while the pyridine nitrogen can also be an acceptor. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The hydrocarbon backbone of the piperidine ring and parts of the pyridine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Cation Interactions: The protonated piperidinium (B107235) ring could interact favorably with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. nih.gov

Molecular dynamics simulations would further refine this static picture by simulating the movement of atoms in the ligand-protein complex in a solvated environment. nih.gov These simulations can confirm the stability of key interactions observed in docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters for a Piperidine-Pyridine Ligand

| Parameter | Description | Example Finding |

| Target Protein | A specific enzyme or receptor being investigated (e.g., a kinase, a protease, a G-protein coupled receptor). | Dopamine Receptor D2, Sigma-1 Receptor, Thymidine Phosphorylase. researchgate.netnih.govnih.gov |

| Docking Score (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger binding. | Scores can range from -5 to -10 kcal/mol, depending on the target and the ligand's affinity. |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Asp126, Glu172, Phe107. nih.gov |

| Types of Interactions | The nature of the chemical bonds formed between the ligand and the protein. | Hydrogen bonds, salt bridges, π-cation interactions, hydrophobic interactions. nih.gov |

| RMSD (Å) during MD Simulation | Root Mean Square Deviation of atomic positions, indicating the stability of the ligand in the binding pocket over time. | A low and stable RMSD (e.g., < 2 Å) suggests a stable binding mode. |

Note: The data presented are examples derived from docking studies of various piperidine and pyridine-containing compounds and are for illustrative purposes. researchgate.netnih.govnih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. For 5-Bromo-2-piperidinopyridine, a key reaction of interest is the nucleophilic aromatic substitution (SNA_r_) of the bromine atom.

The pyridine ring is generally electron-deficient and, therefore, susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. However, the 2-piperidino group is electron-donating, which would deactivate the ring towards nucleophilic attack. Conversely, the bromine at the 5-position is electron-withdrawing, activating the ring. The reactivity of the C-Br bond towards nucleophilic substitution would be a complex interplay of these electronic effects.

Computational studies can model the reaction pathway of a nucleophile attacking the pyridine ring. This involves calculating the energies of the starting materials, the proposed transition state, any intermediates (like a Meisenheimer complex), and the final products. masterorganicchemistry.com The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate. nih.gov

Recent computational and experimental studies have shown that S_N_Ar reactions, long thought to proceed via a two-step mechanism with a stable Meisenheimer intermediate, can also occur through a concerted, one-step mechanism. springernature.com The specific pathway is influenced by the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. masterorganicchemistry.com For 5-Bromo-2-piperidinopyridine, computational analysis could determine whether the substitution of the bromine atom proceeds via a stepwise or concerted pathway by searching for a stable intermediate along the reaction coordinate.

Computational Screening for Synthetic Route Optimization

The synthesis of substituted pyridines can be complex, often requiring multiple steps and careful control of reaction conditions. Computational tools are increasingly being used to screen for and optimize synthetic routes, a process sometimes referred to as computer-aided synthesis design.

For 5-Bromo-2-piperidinopyridine, a likely synthetic route involves the reaction of 2,5-dibromopyridine (B19318) with piperidine. This is a nucleophilic aromatic substitution where piperidine displaces one of the bromine atoms. Computational chemistry can help predict the regioselectivity of this reaction. The positions on the pyridine ring (2- and 5-) have different electronic properties. The 2-position is generally more activated towards nucleophilic attack than the 5-position. Computational models can calculate the activation energies for the attack of piperidine at both positions, thereby predicting which isomer will be the major product.

Furthermore, computational screening can be employed to:

Evaluate different catalysts: If the reaction is catalyzed, different catalysts can be modeled to predict their efficiency.

Assess solvent effects: The reaction can be modeled in different solvents to understand how the solvent influences the reaction rate and selectivity.

Predict potential side reactions: By modeling alternative reaction pathways, potential side products can be identified, allowing for the optimization of reaction conditions to minimize their formation.

By providing a deeper understanding of the underlying reaction thermodynamics and kinetics, computational screening can guide experimental work, reducing the number of experiments needed and accelerating the development of efficient and high-yielding synthetic routes. rsc.org

Applications in Advanced Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The primary application of 5-Bromo-2-piperidinopyridine, HCl is its role as a key intermediate—a foundational molecule that serves as the starting point for the construction of more elaborate chemical structures. The brominated pyridine (B92270) core is a common feature in many important pharmaceutical and agrochemical compounds, underscoring the value of this scaffold in synthetic campaigns. nih.gov

In the field of medicinal chemistry, both pyridine and piperidine (B6355638) rings are considered "privileged scaffolds". This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a frequent component in the design of new drugs. mdpi.com The pyridine unit is a key element in numerous natural products and FDA-approved drugs. mdpi.com Similarly, the piperidine moiety is a common constituent in a vast array of bioactive natural alkaloids and synthetic pharmaceuticals, often contributing to improved solubility and metabolic stability. nih.gov

This compound provides researchers with a ready-made combination of these two important scaffolds. The bromine atom at the 5-position acts as a versatile anchor point for introducing further molecular complexity. It is particularly amenable to a wide range of modern cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. This enables the generation of large libraries of diverse molecules built upon the core pyridine-piperidine structure, which can then be screened for potential biological activity. researchgate.net

As a functionalized heterocycle, this compound is an exemplary building block for constructing more complex heterocyclic systems. The reactivity of the bromine atom is central to its utility. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis, allowing for the precise and efficient connection of different molecular fragments. For instance, a related compound, 5-bromo-2-chloropyridine, is known to undergo Suzuki coupling to form new carbon-carbon bonds, a reaction pathway directly applicable to this compound.

Furthermore, the pyridine nitrogen and the piperidine group can influence subsequent chemical transformations, directing reactions to other positions on the ring or participating in the formation of fused ring systems. This multi-faceted reactivity allows chemists to use this single building block to access a wide variety of structurally diverse and complex heterocyclic products.

Contributions to Methodological Development in Organic Synthesis

The development of new and efficient chemical reactions is a constant pursuit in organic synthesis. Substrates like 5-Bromo-2-piperidinopyridine and its precursors are often used as benchmark compounds to test and refine these new synthetic methods. For example, the development of novel bromination techniques for pyridine derivatives is an active area of research to create these valuable intermediates more efficiently and with greater selectivity. acs.orggoogle.com

Moreover, the solid-phase synthesis of pyridine-based derivatives has been explored using a related scaffold, 2-chloro-5-bromopyridine. In this approach, the scaffold is attached to a solid support, allowing for the systematic and efficient synthesis of a library of different pyridine compounds through sequential reactions. This not only showcases the utility of the bromopyridine core but also advances the field of combinatorial chemistry and high-throughput synthesis. researchgate.net The development of such methods accelerates the discovery of new molecules with desired properties.

Design of Chemical Probes and Ligands

The pyridine ring is a fundamental component of many ligands used in coordination chemistry and catalysis. When two or more pyridine units are linked together, as in bipyridines or terpyridines, they form powerful chelating agents that can bind strongly to metal ions. researchgate.net

This compound serves as a precursor to such structures. The bromine atom can be used as a point of connection to forge a link to another pyridine ring, leading to the formation of substituted bipyridine ligands. These ligands are crucial in the construction of transition metal complexes used in catalysis and as photosensitizers. acs.org The substituents on the bipyridine framework, originating from the initial building block, can fine-tune the electronic and steric properties of the resulting metal complex, influencing its reactivity and function. These tailored ligands can also be incorporated into chemical probes designed for biological imaging or sensing applications. burleylabs.co.uk Bivalent ligands, which contain two distinct pharmacophores, are increasingly used as chemical probes to study complex biological systems like G-protein-coupled receptor dimers. nih.gov

Material Science Applications

The unique electronic and structural properties of pyridine-containing molecules make them attractive candidates for applications in material science. While specific applications for this compound are not extensively documented, its structural motifs are found in advanced materials.

Terpyridine-based materials, for example, are used in a wide range of applications including optoelectronics (like solar cells and LEDs), energy storage, and the construction of metal-organic frameworks (MOFs). researchgate.net The functionalization of these pyridine-based ligands is key to controlling the properties of the final material. The synthetic versatility of compounds like this compound makes them valuable starting materials for creating the custom-designed organic linkers needed for these advanced applications. chemscene.com

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 2-chloro-5-bromopyridine |

| Bipyridine |

| Terpyridine |

| Piperidine |

| Pyridine |

Data Table for this compound

| Property | Value | Source |

| CAS Number | 1242336-67-9 | cymitquimica.com |

| Molecular Formula | C₁₀H₁₄BrClN₂ | cymitquimica.com |

| Molecular Weight | 277.59 g/mol | cymitquimica.com |

| Synonyms | 5-Bromo-2-piperidinopyridine hydrochloride, 5-Bromo-2-(piperidin-1-yl)pyridine hydrochloride | cymitquimica.com |

| InChI Key | KOGSAJFBHIDONG-UHFFFAOYSA-N | cymitquimica.com |

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives is a cornerstone of modern chemistry. numberanalytics.com Future efforts for compounds like 5-Bromo-2-piperidinopyridine will likely focus on "green chemistry" principles to minimize environmental impact and enhance efficiency.

Key areas of development include:

Biomass-Derived Feedstocks: Research is exploring the use of biomass-derived materials as renewable starting points for pyridine synthesis. numberanalytics.com For instance, catalytic conversion of certain aldehydes derived from biomass, in the presence of ammonia, could provide a sustainable pathway to the core pyridine structure. numberanalytics.com

Environmentally Benign Methodologies: A significant push is being made toward developing one-pot reaction procedures that reduce waste and energy consumption. An example is the synthesis of fluorinated 2-aminopyridines through a multicomponent reaction involving Knoevenagel, Michael, and cyclization reactions under mild heating, a protocol that could be adapted for related structures. rsc.org Similarly, electrochemical methods are emerging as a green alternative for constructing heterocyclic systems like imidazo[1,2-a]pyridines from 2-aminopyridines, using low-toxicity solvents and avoiding external oxidants. rsc.org

Novel Catalytic Systems: The development of new catalysts is crucial for improving reaction efficiency and selectivity. numberanalytics.com This includes designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and be easily recovered and reused.

Exploration of Novel Reactivity Patterns and Transformations

The inherent reactivity of the 5-Bromo-2-piperidinopyridine scaffold, particularly the C-Br bond, offers numerous avenues for creating diverse and complex molecules.

Advanced Cross-Coupling Reactions: While Suzuki cross-coupling is a well-established method for functionalizing bromopyridines, future research will likely explore a broader range of coupling partners and catalytic systems. nih.govmdpi.com For example, a novel method for the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents provides a transition-metal-free alternative for forming C-C bonds. organic-chemistry.org This photoinduced process, which proceeds via a single electron transfer (SET) mechanism, is compatible with various Grignard reagents and offers a safer, more convenient synthetic approach. organic-chemistry.org

C-H Bond Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular diversification. Research into ruthenium-catalyzed domino reactions, for instance, has shown that 2-bromopyridines can undergo a series of transformations including oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation to form complex poly-heteroarylated 2-pyridones. mdpi.comuni-lj.si Applying such methodologies to 5-Bromo-2-piperidinopyridine could yield novel molecular architectures with unique properties.

Cascade Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a cascade reaction) is a highly efficient strategy. A base-promoted cascade reaction of N-propargylic β-enaminones with formamides has been developed for the synthesis of densely substituted 2-aminopyridines, highlighting a sophisticated approach to building complex pyridine systems. acs.org

Integration with Flow Chemistry and Automation Technologies

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability. numberanalytics.com

Improved Efficiency and Safety: The application of flow chemistry to pyridine synthesis can lead to significant improvements, including better heat and mass transfer, shorter reaction times, and enhanced safety, especially when dealing with hazardous reagents. numberanalytics.com

Continuous Production: Continuous flow microreactors have been successfully used for the N-oxidation of pyridine derivatives, achieving high yields and demonstrating remarkable stability over hundreds of hours of operation. organic-chemistry.orgresearchgate.net This technology is particularly advantageous for large-scale production. organic-chemistry.orgresearchgate.net

Automated Synthesis: Microwave flow reactors have demonstrated the ability to perform one-step syntheses of pyridines and dihydropyridines, such as in the Bohlmann-Rahtz reaction. beilstein-journals.org Integrating these flow systems with automated platforms, which can be monitored in-line with techniques like ReactIR or flow NMR, allows for rapid reaction optimization and the generation of chemical libraries for screening purposes. beilstein-journals.org This expands the potential for creating and testing a wide array of derivatives based on the 5-Bromo-2-piperidinopyridine scaffold. beilstein-journals.org

Advanced Computational Design and Prediction

In silico methods are becoming indispensable tools in modern chemical research, enabling the design of molecules and the prediction of their properties before committing to laboratory synthesis. auctoresonline.org

Predicting Reactivity and Properties: Density Functional Theory (DFT) is a powerful computational method used to study the electronic properties of molecules. bohrium.com For pyridine derivatives, DFT calculations can provide insights into frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices, which helps in understanding reaction pathways. nih.govmdpi.com Such studies can predict the electrochemical behavior of new derivatives and guide the design of molecules with specific electronic properties. mdpi.com

Virtual Screening and Drug Design: Computational tools are heavily used in drug discovery. For example, pharmacophore-based virtual screening has been used to identify potential B-Raf kinase inhibitors from databases, starting from a set of known purinyl pyridine derivatives. nih.govtandfonline.com This approach can be applied to design novel derivatives of 5-Bromo-2-piperidinopyridine targeting various biological entities. By predicting physicochemical properties, drug-likeness, and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, researchers can prioritize the synthesis of candidates with the highest likelihood of success. auctoresonline.org

Below is a table summarizing the application of computational methods in the design of pyridine derivatives.

| Computational Method | Application | Predicted Properties/Outcome | Reference |

| DFT (B3LYP/6-311+G(d,p)) | Study of electrochemical behavior | Redox potentials, pKa values, Pourbaix diagrams | mdpi.com |

| 3D-QSAR | Building a predictive model for inhibitory activity | Identification of key structural features for activity (H-bond donors/acceptors, aromatic rings) | nih.gov |

| Molecular Docking | Predicting binding interactions with a biological target (e.g., B-Raf kinase) | Binding free energies, identification of crucial ligand interactions | tandfonline.com |

| DFT (B3LYP/6-31G(d,p)) | Investigation of molecular structure and reactivity | Frontier molecular orbitals, reactivity indices, molecular electrostatic potential | nih.gov |

This table is based on data from the text and is for illustrative purposes.

Expanding its Utility in Diverse Chemical Domains

While pyridines are prominent in pharmaceuticals, their utility extends to many other fields. Future research will aim to broaden the applications of 5-Bromo-2-piperidinopyridine and its derivatives.

Medicinal Chemistry: The 2-aminopyridine (B139424) motif is a well-established pharmacophore found in numerous drugs. sciencepublishinggroup.com Derivatives have been investigated as kinase inhibitors (e.g., ROS1/ALK dual inhibitors) to combat drug-resistant cancers, highlighting a key area for future exploration. tmc.edu The scaffold is also present in compounds with potential antiviral, antimicrobial, and anti-thrombolytic activities. nih.govmdpi.com

Materials Science: Pyridine derivatives are useful frameworks in materials science, finding application as fluorescent and phosphorescent materials. royalsocietypublishing.org The unique electronic properties of custom-synthesized pyridines could be harnessed to create novel organic light-emitting diodes (OLEDs) or sensors.

Agrochemicals: The biological activity of pyridine derivatives also makes them valuable in the development of new herbicides and insecticides. bohrium.com

Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal centers, making pyridine derivatives useful as ligands in catalysis. researchgate.net The synthesis of novel, chiral piperidinopyridine ligands could lead to new asymmetric catalytic transformations.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-piperidinopyridine, HCl?

- Methodological Answer : The synthesis of halogenated pyridines like 5-Bromo-2-piperidinopyridine often employs cross-coupling reactions (e.g., Suzuki or Negishi coupling). For instance, halogenated pyridines can act as precursors for organometallic reagents in coupling reactions to introduce piperidine substituents . Key steps include:

- Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.

- Piperidine Substitution : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) in a coupling reaction with piperidine derivatives.

- HCl Salt Formation : Precipitate the final product using HCl in anhydrous ether.

Purity (>98%) is typically confirmed via HPLC (High-Performance Liquid Chromatography), as referenced in protocols for related bromopyridines .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural fidelity:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C5, piperidine at C2). Chemical shifts for aromatic protons in bromopyridines typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peak at m/z ~245 for C₁₀H₁₄BrN₂·HCl).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as brominated pyridines may release toxic fumes .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 5-Bromo-2-piperidinopyridine derivatives be resolved?

- Methodological Answer : Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity in complex mixtures .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, as demonstrated in pyridine-based alkaloid studies .

- Reproducibility Checks : Repeat syntheses under inert atmospheres to rule out oxidation byproducts .

Q. What challenges arise in catalytic applications of this compound?

- Methodological Answer : Catalytic coupling reactions (e.g., C–N bond formation) face hurdles such as:

- Catalyst Poisoning : Bromine atoms may deactivate palladium catalysts. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

- Steric Hindrance : Piperidine substituents at C2 can hinder reactivity. Optimize solvent polarity (e.g., DMF vs. THF) to improve yields .

- Side Reactions : Competing debromination is minimized by using mild bases (e.g., K₂CO₃ instead of NaOH) .

Q. How can regioselective functionalization of 5-Bromo-2-piperidinopyridine be achieved?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors:

- Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation favors the 3-position due to bromine’s electron-withdrawing effect .

- Metalation : Directed ortho-metalation (DoM) with LDA (Lithium Diisopropylamide) enables functionalization at the 4-position .

- Cross-Coupling : Suzuki-Miyaura reactions selectively modify the bromine site while retaining the piperidine group .

Q. What strategies optimize the solubility of this compound in aqueous systems?

- Methodological Answer : Hydrochloride salts generally exhibit improved aqueous solubility. Further optimization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.